molecular formula C23H24ClNO2 B2541657 (E)-1-(1-Adamantyl)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-en-1-one CAS No. 1808472-99-2

(E)-1-(1-Adamantyl)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-en-1-one

Cat. No. B2541657
CAS RN: 1808472-99-2
M. Wt: 381.9
InChI Key: UJVKFDLIFRCMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(1-Adamantyl)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-en-1-one, also known as ACLY-CCMQ, is a chemical compound that has been widely researched in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, particularly in its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural characterization of adamantyl-containing compounds, highlighting their potential in creating novel substances with specific biological activities. For instance, studies have reported on the synthesis of various adamantyl-substituted nitrogen heterocycles, demonstrating their structural diversity and potential applications in drug design (Litvinov et al., 1985). Furthermore, the crystal and calculated structures of certain derivatives, such as N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, have been thoroughly investigated, offering insights into their chemical properties and biological activities (Bai et al., 2012).

Antimicrobial and Anti-inflammatory Activities

Adamantyl-containing compounds have been evaluated for their antimicrobial and anti-inflammatory activities. Studies have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. For example, novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols showed significant antibacterial activity, with certain compounds also exhibiting dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).

Biological Activity and Drug Development

Further research has explored the biological activities of adamantyl-based derivatives, including their inhibitory effects on enzymes such as cholinesterase. Adamantyl-based ester derivatives have been investigated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities, revealing compound-specific inhibitory effects that may contribute to the development of treatments for diseases such as Alzheimer's (Kwong et al., 2017).

properties

IUPAC Name

(E)-1-(1-adamantyl)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO2/c1-27-19-3-4-20-18(10-19)9-17(22(24)25-20)2-5-21(26)23-11-14-6-15(12-23)8-16(7-14)13-23/h2-5,9-10,14-16H,6-8,11-13H2,1H3/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVKFDLIFRCMOK-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Adamantan-1-yl)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.